1-(3-Bromophenylsulfonyl)-4-methylpiperazine
Overview
Description
1-(3-Bromophenylsulfonyl)-4-methylpiperazine is an organic compound that features a piperazine ring substituted with a 3-bromophenylsulfonyl group and a methyl group
Scientific Research Applications
1-(3-Bromophenylsulfonyl)-4-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine typically involves the reaction of 3-bromobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenylsulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Formation of 1-(3-substituted-phenylsulfonyl)-4-methylpiperazine derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-(phenylsulfonyl)-4-methylpiperazine.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenylsulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition. The bromine atom can participate in halogen bonding, enhancing the binding affinity to receptors.
Comparison with Similar Compounds
- 1-(3-Bromophenylsulfonyl)pyrrolidine
- 1-(3-Bromophenylsulfonyl)-4-ethylpiperazine
- 1-(3-Bromophenylsulfonyl)-4-phenylpiperazine
Comparison: 1-(3-Bromophenylsulfonyl)-4-methylpiperazine is unique due to the presence of the methyl group on the piperazine ring, which can influence its pharmacokinetic properties and binding affinity. Compared to its analogs, it may exhibit different biological activities and stability profiles.
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSXYLKXIYXHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651953 | |
Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486422-19-9 | |
Record name | 1-(3-Bromobenzene-1-sulfonyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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